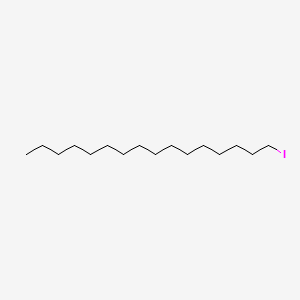

1-Iodohexadecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHQYDMBYABKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049317 | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Iodohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-77-4, 40474-98-4 | |

| Record name | 1-Iodohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of 1-Iodohexadecane via the Appel Protocol

Executive Summary

Target Molecule: 1-Iodohexadecane (Cetyl Iodide) CAS: 544-77-4 Primary Application: Lipophilic alkylation in drug delivery systems (e.g., lipid nanoparticles), Surface Self-Assembled Monolayers (SAMs), and quaternary ammonium surfactant synthesis.

This technical guide details the synthesis of this compound from 1-hexadecanol using a modified Appel Reaction (

The critical challenge in this synthesis is not the conversion, but the purification—specifically the removal of the stoichiometric byproduct triphenylphosphine oxide (TPPO). This guide presents a self-validating workflow emphasizing a solubility-driven purification strategy to achieve >98% purity without tedious distillation.

Part 1: Chemical Strategy & Mechanism

The Thermodynamic Driver

The Appel reaction is driven by the formation of the strong phosphoryl bond (

Reaction Mechanism

The reaction proceeds via an

-

Activation: Triphenylphosphine (

) reacts with Iodine ( -

Deprotonation: Imidazole acts as a base, scavenging the proton from the alcohol, facilitating the formation of the oxyphosphonium intermediate.

-

Displacement: The iodide anion (

) attacks the backside of the oxyphosphonium species, displacing TPPO and yielding the alkyl iodide.

Figure 1: Mechanistic pathway of the Appel Reaction showing the activation of the alcohol and subsequent

Part 2: Critical Material Attributes (CMA)

Before initiating synthesis, verify the physical state of the starting material and product. Note that this compound freezes near room temperature, which complicates liquid handling.

| Compound | MW ( g/mol ) | Density (g/mL) | MP (°C) | Solubility (Hexane) | Role |

| 1-Hexadecanol | 242.44 | 0.818 | 49-51 | High | Substrate |

| Triphenylphosphine | 262.29 | 1.1 | 80 | High | Reagent |

| Iodine | 253.81 | 4.93 | 113 | Moderate | Reagent |

| Imidazole | 68.08 | 1.03 | 90 | Low | Base/Scavenger |

| This compound | 352.34 | 1.12 | 22-24 | High | Product |

| Ph3P=O[4] (TPPO) | 278.28 | - | 156 | Very Low | Byproduct |

Part 3: Experimental Protocol

Scale: 10 mmol (approx. 2.42 g of 1-hexadecanol) Solvent: Dichloromethane (DCM) – Anhydrous Glassware: Oven-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel (optional).

Step-by-Step Methodology

1. Preparation of Reagents

-

Safety: Iodine is corrosive and volatile. Weigh in a fume hood.

-

Drying: Ensure 1-hexadecanol is dry (dissolve in DCM, dry over

, and concentrate if unsure).

2. Reaction Setup

-

Charge the RBF with 1-hexadecanol (2.42 g, 10 mmol, 1.0 eq), Triphenylphosphine (

) (3.93 g, 15 mmol, 1.5 eq), and Imidazole (1.36 g, 20 mmol, 2.0 eq). -

Add DCM (40 mL) and stir until all solids are dissolved.

-

Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exothermic formation of the phosphonium salt.

3. Iodine Addition

-

Add Iodine (

) (3.81 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes.-

Observation: The solution will turn dark brown/violet initially and fade to a yellow/orange suspension as the iodine is consumed.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

) should be distinct from Alcohol (

-

4. Workup (The "TPPO Crash" Method)

The standard aqueous workup often fails to remove all TPPO. This protocol uses solubility differences.

-

Quench: Add 20 mL saturated aqueous Sodium Thiosulfate (

) to reduce unreacted iodine (color changes from orange to pale yellow). -

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers.

-

Drying: Dry organics over anhydrous

, filter, and concentrate to dryness on a rotary evaporator. Do not overheat; iodides are thermally labile. -

TPPO Removal (Critical Step):

-

The residue contains Product + TPPO + excess

. -

Add cold Hexane (50 mL) to the residue. Triturate (grind/stir) vigorously.

-

TPPO is insoluble in hexane and will precipitate as a white solid.

-

Filter the suspension through a sintered glass funnel or a pad of Celite.

-

Wash the filter cake with cold hexane (2 x 10 mL).

-

-

Final Purification: Concentrate the hexane filtrate. If high purity (>99%) is required, pass the resulting oil through a short plug of silica gel using 100% Hexane. The non-polar iodide elutes immediately; any remaining polar impurities stay on the silica.

Part 4: Process Analytical Technology (PAT) & Visualization

Workflow Diagram

Figure 2: Purification workflow highlighting the solubility-based removal of Triphenylphosphine Oxide (TPPO).

Self-Validating Quality Control

To ensure the protocol worked, verify the following spectral shifts.

| Technique | Parameter | Observation (Alcohol) | Observation (Iodide) |

| 1H NMR | |||

| 1H NMR | Hydroxyl (-OH) | Broad singlet (variable) | Absent |

| 13C NMR | |||

| Appearance | Physical State | White Solid | Colorless liquid (or low-melting solid) |

Note on Stability: this compound turns yellow/brown upon exposure to light due to the liberation of free iodine. Store in amber vials over Copper wire (stabilizer) at 4°C.

Part 5: Troubleshooting & Safety

Troubleshooting

-

Issue: Product solidifies during filtration.

-

Cause: this compound MP is ~22°C. Cold hexane might freeze it.

-

Fix: Ensure the hexane is cool (0°C) but not freezing, or perform filtration at ambient temperature if TPPO precipitation remains efficient.

-

-

Issue: Persistent TPPO peaks in NMR (

ppm).-

Fix: Dissolve product in Pentane/Hexane and refrigerate overnight. Filter the newly formed crystals. Alternatively, use a

wash (forms insoluble complex with TPPO).

-

Safety Hazards[6]

-

Alkyl Iodides: Potentially carcinogenic and powerful alkylating agents. Handle with double gloves and in a fume hood.

-

Triphenylphosphine: Sensitizer.[4]

-

Disposal: All iodine-containing waste must be segregated from standard organic waste to prevent hazardous reactions with oxidizers.

References

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

-

Garegg, P. J., et al. (1980). "Novel Reagent System for Converting Primary Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. Link

-

Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for alkyl halide physical properties). Link

Sources

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 1-Iodohexadecane

Introduction: Illuminating Molecular Structure with Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, NMR is an indispensable tool for structural elucidation, purity assessment, and quality control. This guide offers an in-depth technical exploration of the NMR analysis of 1-iodohexadecane (CH₃(CH₂)₁₅I), a long-chain alkyl halide.

The principles of NMR rely on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise frequency of resonance, or "chemical shift," is exquisitely sensitive to the local electronic environment of the nucleus.[1] This sensitivity allows us to differentiate atoms within a molecule, effectively creating a unique fingerprint of its structure.[2] This guide will detail the causality behind experimental choices, provide field-proven protocols, and offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound.

The Molecular Landscape of this compound

This compound is a simple yet informative molecule for NMR analysis. It consists of a 16-carbon aliphatic chain with a terminal iodine atom. The key to interpreting its NMR spectrum lies in understanding how the electronegative iodine atom influences the electronic environment of the adjacent protons and carbons.

The iodine atom withdraws electron density from the nearby carbons and protons, an effect known as deshielding. Deshielded nuclei experience a stronger effective magnetic field and therefore resonate at a higher frequency, shifting their signals "downfield" in the NMR spectrum.[1] This effect is strongest at the α-position (the carbon directly bonded to the iodine) and diminishes with distance along the alkyl chain.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality NMR spectrum is paramount and begins with meticulous sample preparation. This protocol is designed as a self-validating system; adherence to these steps ensures a clean, well-resolved spectrum that confidently confirms the compound's identity and purity.

Step 1: Sample Preparation

-

Analyte Weighing: In a clean, dry vial, weigh approximately 10-20 mg of this compound (CAS 544-77-4).[3] For a standard ¹H spectrum, this provides excellent signal-to-noise. For a ¹³C spectrum, a more concentrated sample of 20-50 mg is beneficial due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it is a good solvent for nonpolar compounds like this compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[4] It is often advantageous to dissolve the sample in a vial first to ensure complete solubilization, which can be difficult to achieve within the confines of an NMR tube.[5]

-

Filtration: To prevent spectral artifacts like line broadening, it is critical to remove any suspended particulate matter. Filter the sample solution into a high-quality 5 mm NMR tube by passing it through a small, tightly packed plug of glass wool in a Pasteur pipette.[6]

-

Tube Filling & Capping: Ensure the final sample height in the NMR tube is between 4 and 5 cm. This height is optimal for positioning within the spectrometer's detection coil, which is crucial for proper shimming of the magnetic field.[6] Cap the tube securely to prevent solvent evaporation.

-

Internal Standard: Most high-purity deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). If not present, the residual solvent peak can be used as a secondary reference.[7]

Step 2: Data Acquisition & Processing

The following is a generalized workflow. Specific commands may vary depending on the spectrometer manufacturer (e.g., Bruker, JEOL).

-

Instrument Setup: Insert the sample into the spectrometer. Create a new dataset and load a standard parameter set for a ¹H or ¹³C experiment.[8][9]

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field over time. Following this, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp resonance lines.[10]

-

Parameter Optimization: The receiver gain is adjusted automatically to ensure the detector is not saturated. For ¹H NMR, 8 to 16 scans are typically sufficient. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Acquisition: The experiment is started (zg on Bruker systems) to acquire the Free Induction Decay (FID) signal.[10]

-

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (efp on Bruker systems). The resulting spectrum is then phase-corrected (apk) and the baseline is corrected to produce the final, interpretable spectrum.[11]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a wealth of information through its three key features: chemical shift, integration, and signal multiplicity.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet) reveals the number of protons on adjacent carbons.

For this compound, we expect four distinct signals corresponding to the chemically non-equivalent protons.

| Assignment (Protons on Carbon) | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Integration | Rationale |

| C1 (-CH₂ -I) | 3.1 - 3.3 | ~3.18[4] | Triplet (t) | 2H | Strong deshielding by the adjacent electronegative iodine atom. Split by the two protons on C2. |

| C2 (-CH₂ -CH₂-I) | 1.8 - 2.0 | ~1.82[4] | Multiplet (m) | 2H | Mildly deshielded by the inductive effect of iodine. Appears as a multiplet due to splitting by protons on both C1 and C3. |

| C3 - C15 (-(CH₂ )₁₃-) | 1.2 - 1.4 | ~1.26[4] | Broad Multiplet | ~26H | These protons are in very similar electronic environments, resulting in a large, overlapping signal complex. |

| C16 (-CH₃ ) | 0.8 - 1.0 | ~0.86[4] | Triplet (t) | 3H | The terminal methyl group is the most shielded (furthest from iodine), appearing furthest upfield. Split by the two protons on C15. |

¹³C NMR Spectral Analysis of this compound

Proton-decoupled ¹³C NMR spectra provide a direct look at the carbon backbone.[2] Each unique carbon atom gives a single peak, simplifying the spectrum.[12] The interpretation for this compound is particularly interesting due to the "heavy atom effect."

While electronegativity suggests the C1 carbon signal should be far downfield, the large electron cloud of the iodine atom induces a relativistic effect known as spin-orbit coupling. This effect provides a strong shielding mechanism, shifting the C1 signal significantly upfield compared to its chloro- or bromo- analogues.[13][14][15]

| Assignment (Carbon) | Predicted δ (ppm) | Rationale |

| C1 (-C H₂-I) | 5 - 10 | The "heavy atom effect" from iodine causes a strong upfield (shielding) shift, overriding the expected deshielding from electronegativity.[2][13] |

| C2 (-C H₂-CH₂-I) | 30 - 35 | The β-carbon experiences a moderate downfield shift. |

| C3 | 28 - 30 | The γ-carbon shift is influenced by steric and electronic factors. |

| C4 - C13 | ~29 - 30 | The central methylene carbons have very similar chemical environments and their signals typically overlap in this region for long chains.[16] |

| C14 | ~32 | The carbon third from the end (γ to the methyl group) often has a distinct, slightly downfield shift. |

| C15 | ~22 - 23 | The carbon adjacent to the terminal methyl group (β to the methyl group). |

| C16 (-C H₃) | ~14 | The terminal methyl carbon is the most shielded and appears furthest upfield. |

Integrated Data Analysis and Conclusion

The combined ¹H and ¹³C NMR data provides unambiguous confirmation of the this compound structure. The ¹H spectrum validates the presence and ratio of the terminal methyl group, the bulk methylene chain, and the two unique methylene groups adjacent to the iodine atom. The ¹³C spectrum confirms the 16-carbon backbone and, through the characteristic upfield shift of C1, verifies the presence and position of the iodine substituent.

This technical guide outlines a robust and self-validating methodology for the NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling, and by adhering to a meticulous experimental protocol, researchers can confidently utilize NMR spectroscopy to verify molecular structure and assess sample purity, ensuring the integrity of their materials in drug development and scientific research.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. Retrieved from [Link]

-

Bus, J., Sies, I., & Lie Ken Jie, M. S. F. (1977). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 1803-1807. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Kumar, K. 13C NMR spectroscopy • Chemical shift. Department of Chemistry, B.H.U. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Pernici, C. (2019). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. University of Mississippi, eGrove. Retrieved from [Link]

-

University of Wisconsin-Madison. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

National Institutes of Health. This compound. PubChem. Retrieved from [Link]

-

University of California, Santa Barbara. NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]

-

Rulíšek, L. Group. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Retrieved from [Link]

-

Keeler, J. (2002). NMR Data Processing. Encyclopedia of Nuclear Magnetic Resonance. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Rusakov, Y. Y., Krivdin, L. B., & Glushkov, V. N. (2021). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Molecules, 26(11), 3169. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0279601). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. This compound | 544-77-4 [chemicalbook.com]

- 4. This compound(544-77-4) 1H NMR [m.chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. r-nmr.eu [r-nmr.eu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts | Lubomír Rulíšek Group [rulisek.group.uochb.cz]

- 15. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]

- 16. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: FTIR Characterization of 1-Iodohexadecane

Executive Summary

1-Iodohexadecane (Cetyl iodide) is a critical alkylating agent in the synthesis of cationic surfactants, lipid-based drug delivery systems, and alkyl-imidazolium ionic liquids. In pharmaceutical development, its purity is paramount; the presence of unreacted alcohols or oxidative degradation products (free iodine) can compromise downstream liposome stability or surfactant efficacy.

This guide provides a rigorous, self-validating framework for the infrared characterization of this compound. Unlike standard qualitative checks, this protocol emphasizes the causality between molecular conformation and spectral features, specifically addressing the detection limits of the Carbon-Iodine (C–I) bond in the low-frequency fingerprint region.

Molecular Context & Vibrational Physics

The this compound molecule (

-

The Hydrophobic Tail: Dominated by high-energy C–H stretching modes (

), serving as a baseline for molar concentration but offering little specificity. -

The "Business End" (C–I): A heavy-atom stretch occurring in the far-IR/low-fingerprint region (

). This is the primary indicator of functional integrity.

Critical Isomerism Note

In long-chain alkyl halides, the C–I stretching frequency is conformation-dependent. The bond rotational isomerism (trans vs. gauche) relative to the

-

Trans (

) Conformer: -

Gauche (

) Conformer: -

Implication: A single peak is rarely observed; a doublet or broadened band in this region confirms the flexibility of the alkyl chain end.

Experimental Protocol (Self-Validating)

A. Sample Preparation

This compound has a melting point of

Recommended Method: Liquid Film (Melt)

-

Thermal Conditioning: Gently warm the sample vial to

until fully liquefied. This ensures homogeneity, as impurities often concentrate in the liquid phase of a semi-solid. -

Deposition: Place a drop of the melt between two KBr or CsI salt plates. Do not use NaCl if you need to see below

. -

Pathlength: Create a capillary film (

). The C–H stretches are intense; a thick film will saturate the detector in the

Alternative: ATR (Attenuated Total Reflectance)

-

Crystal Selection: Use Diamond or KRS-5 .

-

Warning:ZnSe crystals often have a spectral cutoff around

, which may completely clip the critical C–I stretch. Ensure your ATR module is rated for Far-IR or Mid-IR down to

B. Instrument Parameters

-

Range:

(Essential for C–I detection). -

Resolution:

(Sufficient for liquid phase). -

Scans: 32 (Background) / 32 (Sample).

C. Workflow Visualization

Figure 1: Operational workflow emphasizing the critical choice of optical material to ensure detection of the C–I bond.

Spectral Decoding & Interpretation

Region 1: The Hydrophobic Tail ( )

This region confirms the integrity of the hexadecyl chain.

-

2956

: Asymmetric stretching of the terminal methyl ( -

2923

: Asymmetric stretching of the methylene chain ( -

2853

: Symmetric stretching of the methylene chain.

Diagnostic Value: If these peaks are broadened or shifted significantly

Region 2: The Fingerprint & Crystallinity ( )

-

1465

: Scissoring bending vibration of -

1378

: Symmetric bending (umbrella mode) of the terminal -

720

(The "Long Chain" Band): This rocking mode is specific to methylene chains with

Region 3: The Functional Identity ( )

This is the definitive region for this compound.

- : C–I stretch (Trans conformer).

- : C–I stretch (Gauche conformer).

-

1200–1150

:

Diagnostic Value: The absence of peaks here implies hydrolysis (loss of Iodine). The presence of a broad band around

Quantitative Data Summary

| Frequency ( | Assignment | Mode Description | Diagnostic Note |

| 2956 | Methyl Asymmetric Stretch | Terminal group confirmation | |

| 2923 | Methylene Asymmetric Stretch | Dominant chain signal | |

| 2853 | Methylene Symmetric Stretch | Baseline for quantitation | |

| 1465 | Scissoring Bend | Standard alkane feature | |

| 1378 | Umbrella Bend | Weak in long chains | |

| 1170–1200 | Wagging | Specific to primary iodides | |

| 720 | Rocking | Confirms long chain ( | |

| 605 / 505 | Carbon-Iodine Stretch | Critical ID Peak. Ratio depends on temp/isomerism.[2] |

Troubleshooting & Artifacts

The "Yellowing" Effect (Oxidation)

Alkyl iodides are light-sensitive. Upon exposure to UV, the C–I bond cleaves, liberating elemental iodine (

-

FTIR Symptom: While

itself is IR inactive (homonuclear diatomic), the oxidative byproducts (aldehydes/carboxylic acids) will appear. -

Indicator: Look for a new carbonyl peak at

. If this exists, the sample is degraded.

Purity Logic Tree

Figure 2: Decision logic for verifying sample purity and instrument capability.

References

-

National Institute of Standards and Technology (NIST). Hexadecane, 1-iodo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy: Alkyl Halides. Available at: [Link]

- Bentley, F. F., et al.Infrared Spectra and Characteristic Frequencies ~700-300 cm-1. Interscience Publishers, 1968. (Standard reference for low-frequency C-X stretches).

Sources

1-Iodohexadecane: Physicochemical State, Stability, and Handling Protocols

The following technical guide is structured to address the specific handling challenges posed by 1-Iodohexadecane, particularly its phase-transition behavior at room temperature and its photochemical instability.

A Technical Guide for Research & Development

Executive Summary

This compound (Cetyl Iodide, CAS 544-77-4) is a long-chain alkyl halide critical to the synthesis of surfactants, ionic liquids, and lipophilic drug delivery systems.[1] Its handling is complicated by two primary physical characteristics:

-

Thermodynamic Borderline State: With a melting point of ~22°C, it exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions, leading to inconsistent physical appearance (waxy solid vs. oil).

-

Photolytic Instability: The C–I bond is susceptible to homolytic cleavage by photons, releasing elemental iodine (

) which degrades the reagent’s purity and alters its color from colorless to yellow/brown.

This guide provides the physicochemical baseline, mechanistic insights into degradation, and self-validating protocols for purification and handling.

Physicochemical Characterization

The physical state of this compound is highly dependent on ambient thermal history. Researchers must recognize that "standard" appearance descriptions vary based on laboratory temperature control.

Table 1: Core Physicochemical Constants

| Property | Value | Technical Context |

| Molecular Formula | Molecular Weight: 352.34 g/mol | |

| Physical State | Solid / Liquid | Melting Point: 21–23 °C [1][2].[2][3][4] Often supercooled liquid or slush at 20–25 °C. |

| Appearance | Colorless to Pale Yellow | Pure: White solid or Colorless liquid. Degraded: Yellow to Brown (indicates free |

| Density | 1.121 g/mL | At 25 °C [1].[2] Denser than water (phase separation occurs at bottom). |

| Boiling Point | 206–207 °C | At 10 mmHg [1].[5][2][3] High vacuum required for distillation to prevent thermal decomposition. |

| Solubility | Lipophilic | Insoluble in water.[2] Soluble in ether, chloroform, ethanol. |

| Refractive Index | Used for purity verification [1].[3] |

The Mechanism of Appearance Change

The transition of this compound from a colorless material to a yellow/brown substance is not a random aging process but a quantifiable photochemical reaction.

Photolytic Degradation Pathway

Upon exposure to UV or visible light, the Carbon-Iodine bond undergoes homolysis. The generated iodine radicals (

Figure 1: Photolytic degradation pathway of this compound leading to iodine liberation and discoloration.[4][6]

Technical Protocols: Handling & Purification

To ensure scientific integrity, reagents must be validated before use. A yellow appearance confirms the presence of electrophilic iodine (

Protocol A: Phase Management (The "Melting" Protocol)

Because the melting point (22°C) is near room temperature, the reagent may appear as a heterogeneous slush.

-

Assessment: If the reagent is a semi-solid, do not scoop. This leads to inhomogeneity.

-

Liquefaction: Warm the container in a water bath at 30–35°C (do not exceed 40°C to avoid thermal degradation) until fully liquid.

-

Homogenization: Swirl gently to ensure any stabilizers (e.g., Copper turnings) are not suspended in the solid phase.

-

Dispensing: Pipette the liquid by weight (Density: 1.121 g/mL) for precise stoichiometry.

Protocol B: Purification of Yellowed Reagent (Self-Validating)

If the reagent is yellow, it must be purified.[5][2][3][7] Distillation is often unnecessary for minor discoloration; a chemical wash is superior and safer.

Reagents Required:

-

Sodium Thiosulfate solution (10% aq.)

-

Diethyl ether or Hexanes

-

Magnesium Sulfate (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve the this compound in an organic solvent (Hexanes or Ether) at a 1:2 ratio.

-

The Thiosulfate Wash (The Validation Step):

-

Add 10% aqueous Sodium Thiosulfate (

) in a separatory funnel. -

Shake vigorously.[8]

-

Observation: The brown organic layer should turn colorless immediately as

is reduced to water-soluble iodide ( -

Reaction:

-

-

Separation: Drain the aqueous layer.

-

Drying: Wash the organic layer with brine, then dry over anhydrous

. -

Recovery: Filter and remove solvent via rotary evaporation (bath < 40°C).

-

Storage: Store immediately in an amber vial with copper turnings at 2–8°C [1].

Figure 2: Decision tree and purification workflow for restoring degraded this compound.

Applications in Research & Drug Development

The physical state and purity of this compound directly impact its efficacy in high-precision applications.

Lipophilic Drug Modification

In drug development, this compound is used to attach a C16 (cetyl) chain to hydrophilic drugs, increasing their membrane permeability.

-

Impact of Purity: Free iodine in degraded reagent can oxidize sensitive functional groups (e.g., thiols or amines) on the drug payload, leading to side products rather than alkylation.

-

Deuterated Analogs: Deuterated forms (this compound-d4) are used as internal standards in pharmacokinetic tracking to study the metabolic fate of these lipid tails [4].

Ionic Liquid Synthesis

It serves as a precursor for imidazolium-based ionic liquids (e.g., 1-hexadecyl-3-methylimidazolium iodide).

-

Stoichiometry Control: Because the reagent may be solid or liquid, weighing the mass is mandatory. Volumetric dispensing of a "slush" leads to molar inaccuracies, resulting in residual unreacted imidazole in the final ionic liquid—a critical impurity in electrochemical applications [5].

References

-

ChemicalBook. (2025). This compound Properties and Safety.[5][2][4][9][10] Retrieved from

-

PubChem. (2025).[4] this compound Compound Summary (CID 11007).[4] National Library of Medicine. Retrieved from [4]

-

Sigma-Aldrich. (2025).[4] this compound Product Specification. Retrieved from

-

MedChemExpress. (2025). This compound-d4 (Hexadecyl Iodide-d4).[11][12] Retrieved from

-

NBinno. (2025). This compound Applications in Ionic Liquids.[5][2][13] Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-碘十六烷 contains copper as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C16H33I | CID 11007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 544-77-4 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. epa.gov [epa.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.com [fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. nbinno.com [nbinno.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 1-Iodohexadecane

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 1-Iodohexadecane (CAS No. 544-77-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a comprehensive understanding of the chemical's reactivity, potential hazards, and the logic behind critical safety protocols. By integrating field-proven insights with established safety standards, this guide aims to empower laboratory personnel to work with this compound confidently and securely.

Understanding the Molecular Profile of this compound

This compound, also known as cetyl iodide or hexadecyl iodide, is a long-chain alkyl iodide with the molecular formula C₁₆H₃₃I[1]. Its utility in organic synthesis is significant, particularly as a precursor in the formation of ionic liquids and surfactants, and in other applications requiring the introduction of a long alkyl chain[2]. However, its chemical and physical properties necessitate a nuanced approach to its handling and storage.

Physicochemical Properties

A thorough understanding of this compound's physical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and emergency response procedures.

| Property | Value | Source |

| Molecular Weight | 352.34 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 21-23 °C | |

| Boiling Point | 206-207 °C at 10 mmHg | |

| Density | 1.121 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) | [1] |

| Water Solubility | Insoluble | [1] |

| Stability | Stable under normal conditions; light-sensitive | [1] |

The low melting point of this compound means it may be encountered as either a liquid or a solid at ambient laboratory temperatures. Its high boiling point and low vapor pressure suggest a limited inhalation hazard at room temperature, but this can change with heating. Its insolubility in water has implications for both reaction quenching and spill cleanup.

Reactivity and Incompatibilities

The reactivity of this compound is primarily dictated by the carbon-iodine bond. Iodine is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.

-

Strong Bases: In the presence of strong bases, this compound will readily undergo an E2 elimination reaction to form hexadecene[2][4][5]. This can be an intended synthetic route, but an uncontrolled reaction can lead to a rapid exotherm and pressure buildup.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents, such as permanganates or dichromates, can lead to the oxidation of the iodide to iodine[3][6][7][8][9]. This reaction can be vigorous and may generate heat and potentially toxic fumes.

-

Light Sensitivity: Like many alkyl iodides, this compound is sensitive to light. Prolonged exposure can cause decomposition, leading to the formation of elemental iodine, which will give the compound a brown or purplish tint.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is mandatory before any work with this compound commences. This involves not only understanding the inherent hazards of the chemical but also evaluating the risks associated with the specific experimental procedure.

Health Hazards

This compound is classified as an irritant and is harmful if swallowed. The primary routes of exposure are skin contact, eye contact, and ingestion.

| Hazard | GHS Classification | Description | Source |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. | [3] |

While the toxicological properties of this compound have not been fully investigated, it is prudent to treat it with a high degree of caution[1]. Long-chain haloalkanes can have varying toxicological profiles, and some are known to be hepatotoxic[10][11].

Environmental Hazards

This compound is classified as very toxic to aquatic life[3]. Due to its low water solubility and high lipophilicity, it has the potential for bioaccumulation[12]. Therefore, releases to the environment must be strictly avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors, especially if heating is involved.

-

Safety Shower and Eyewash Station: A readily accessible and properly functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE should be a deliberate process based on a thorough risk assessment of the planned experiment. The following diagram illustrates a logical workflow for selecting appropriate PPE.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

-

Eye and Face Protection: At a minimum, safety glasses with side shields are required. When there is a risk of splashing, chemical splash goggles and a face shield should be worn.

-

Skin and Body Protection: A standard laboratory coat is required. For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Safe Storage and Handling Procedures

Storage

-

Container: Store this compound in its original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. A dedicated cabinet for reactive chemicals is recommended.

-

Incompatibilities: Segregate from strong bases and oxidizing agents.

-

Light Protection: Store in an amber or opaque bottle to protect from light. If the original container is clear, it should be stored in a dark cabinet or overwrapped with aluminum foil.

Handling

-

Inert Atmosphere: For reactions that are sensitive to air or moisture, or for long-term storage of high-purity material, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Temperature Control: When heating this compound, use a well-controlled heating mantle or oil bath and monitor the temperature closely.

-

Additions: When reacting with strong bases or oxidizing agents, add the reagents slowly and with adequate cooling to control the reaction rate and prevent exotherms.

Experimental Protocol: Synthesis of an Imidazolium-Based Ionic Liquid

The following is a representative protocol for the synthesis of a 1-hexadecyl-3-methylimidazolium iodide ionic liquid, a common application of this compound. This protocol should be adapted based on a thorough risk assessment for the specific laboratory conditions.

Materials:

-

This compound

-

1-Methylimidazole

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Preparation: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging the Flask: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq) and anhydrous acetonitrile.

-

Addition of 1-Methylimidazole: Slowly add 1-methylimidazole (1.1 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or another suitable analytical technique.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

-

Purification: Wash the resulting viscous liquid or solid with anhydrous diethyl ether to remove any unreacted starting materials. Decant the ether layer. Repeat this washing step two more times.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent. The final product should be a viscous liquid or a waxy solid.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill of this compound depends on the size and location of the spill. The following workflow provides a general guide for responding to a manageable laboratory spill.

Decontamination and Waste Disposal

Equipment Decontamination

All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated before being returned to general use.

-

Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual this compound. Collect this rinse as hazardous waste.

-

Detergent Wash: Wash the glassware with warm water and a laboratory detergent[13][14][15][16][17]. Use a brush to scrub all surfaces.

-

Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

-

Drying: Allow the glassware to air dry or place it in a drying oven.

Waste Disposal

All waste materials contaminated with this compound, including unused product, reaction residues, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.

-

Container: Collect waste in a clearly labeled, sealed, and compatible container.

-

Labeling: The label should include "Hazardous Waste" and the chemical name "this compound".

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

This compound (CAS 544-77-4): Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

-

Alkyl Iodide. (n.d.). Retrieved from [Link]

-

Alkyl halides when reacting with strong bases/nucleophiles often produce a mixture of substitution and elimination products. (n.d.). Retrieved from [Link]

-

What is the reaction between KMnO4 with KI? (2018, April 9). Quora. Retrieved from [Link]

-

permanganate solution and iodide solution. (2020, December 17). YouTube. Retrieved from [Link]

-

Alkyliodines in High Oxidation State: Enhanced Synthetic Possibilities and Accelerated Catalyst Turn‐Over. (2019). Chemistry – A European Journal. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

What is the action of potassium dichromate on potassium iodide? (2019, February 25). Quora. Retrieved from [Link]

-

KMnO4 || How does ACIDIFIED PERMANGANATE solution react with I-( IODIDE ION)? (2021, April 20). YouTube. Retrieved from [Link]

-

Iodine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reaction between Potassium Dichromate (VI) and Potassium Iodide (Part 1). (2016, November 29). YouTube. Retrieved from [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

-

Criquet, J., et al. (2022). Iodide sources in the aquatic environment and its fate during oxidative water treatment - A critical review. Water Research, 217, 118417. Retrieved from [Link]

-

Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105–136. Retrieved from [Link]

-

Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105–136. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mammalian Toxicity of Organic Compounds of Bromine and Iodine. (n.d.). ResearchGate. Retrieved from [Link]

-

TID 016 - Glassware Cleaning for Method 23. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

The Chemistry of Hypervalent Iodine. (2003, July 30). Macmillan Group. Retrieved from [Link]

-

-

Titration Calculations, Dichromate with Iodide. (2009, April 17). YouTube. Retrieved from [Link]

-

-

Thermal behavior of long-chain alkanoylcholine soaps. (n.d.). ResearchGate. Retrieved from [Link]

-

Singh, A., Kate, P., & Kumari, K. (2021). Environmental Fate, Toxicity, and Risk Assessment of Persistent Organic Pollutants (POPs). In Persistent Organic Pollutants. CRC Press. Retrieved from [Link]

-

Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

-

How To: Clean Glassware. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

-

Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. (2020, March 1). ITRC. Retrieved from [Link]

-

Cleaning Glassware. (2006, June 30). Truman State University Chemistry Department. Retrieved from [Link]

-

Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Potassium dichromate reacts with potassium iodide in acidic medium. What is oxidation state of product formed from reductant? (2023, January 4). YouTube. Retrieved from [Link]

-

Standard Operating Procedure: Glassware Cleaning. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Fate and Persistence in Soil of Selected Toxic Organic Chemicals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Long-chain alkanes in the atmosphere: A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Risk Evaluation for 1,4-Dioxane. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. (2022, October 4). Chemia. Retrieved from [Link]

-

Hazard Information for Science of Synthesis. (n.d.). Thieme Chemistry. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Oxidative displacement of hypervalent iodine from alkyl iodides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. brainly.in [brainly.in]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. 清洁实验室玻璃器皿 [sigmaaldrich.com]

- 14. epa.gov [epa.gov]

- 15. How To [chem.rochester.edu]

- 16. Cleaning Glassware | Chem Lab [chemlab.truman.edu]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Environmental Fate and Impact of 1-Iodohexadecane (Cetyl Iodide)

Technical Assessment for Research & Drug Development

Executive Summary

1-Iodohexadecane (CAS: 544-77-4), commonly known as Cetyl Iodide, is a long-chain alkyl halide utilized primarily as a lipophilic alkylating agent in the synthesis of surfactants, ionic liquids, and pharmaceutical intermediates. Its environmental profile is defined by extreme hydrophobicity (LogKow > 6.9) , high sorption potential (LogKoc) , and significant aquatic toxicity (H400/H411) .

While its utility in attaching hexadecyl tails to drug delivery vectors (e.g., lipid nanoparticles) is critical, its release into the environment presents distinct ecological risks. This guide synthesizes the physicochemical drivers of its fate, predictive transport models, and rigorous experimental protocols for validation.

Physicochemical Drivers of Environmental Behavior

The environmental fate of this compound is dictated by its thermodynamic reluctance to enter the aqueous phase and its susceptibility to photolytic cleavage.

Table 1: Critical Physicochemical Properties

| Property | Value | Environmental Implication |

| Molecular Structure | Long alkyl chain drives lipophilicity; C-I bond is photolabile.[1] | |

| Molecular Weight | 352.34 g/mol | Reduces volatility; enhances sediment deposition.[1] |

| Physical State | Solid/Liquid ( | Exists as a semi-solid or viscous liquid in temperate environments.[1] |

| Water Solubility | < 0.02 | Bioavailability is limited to sediment-dwelling organisms or via dietary uptake.[1] |

| Log | 6.9 – 9.6 (Calculated) | High Bioaccumulation Potential. Partitions strongly into lipid tissues.[1] |

| Vapor Pressure | ~4.9 | Volatilization is negligible from water/soil; atmospheric transport is particle-bound.[1] |

| Reactivity | Photosensitive; Alkylating | Degrades rapidly under UV light; reacts with nucleophiles.[1] |

Environmental Transport & Partitioning (Fugacity Analysis)

Using a Level III Fugacity Model approach, we can predict the compartment distribution of this compound upon release.

Compartmentalization Logic

-

Aquatic Release: Due to high hydrophobicity, >95% of the compound will rapidly adsorb to suspended organic matter and settle into the sediment . It will not remain dissolved in the water column.

-

Terrestrial Release: Strong binding to soil organic carbon (

) immobilizes the compound, preventing groundwater leaching. -

Atmospheric Release: Unlikely due to low vapor pressure. If aerosolized, it will undergo rapid photolysis or gravitational settling.

Bioaccumulation Factor (BCF)

The theoretical BCF is high (

Transformation Pathways

The degradation of this compound involves competitive abiotic and biotic mechanisms.

Photolysis (Dominant Abiotic Pathway)

The C-I bond energy (~240 kJ/mol) is weaker than C-Br or C-Cl, making it highly susceptible to UV homolysis.

-

Mechanism:

-

Outcome: Formation of hexadecane, hexadecenes, or alcohols depending on the solvent/medium. In surface waters, this is the rate-limiting degradation step.

Hydrolysis

Nucleophilic substitution (

Biodegradation

Microbial communities capable of alkane degradation can metabolize this compound, provided they possess dehalogenase enzymes.

-

Dehalogenation: Enzymatic cleavage of iodide to form 1-hexadecanol.

-

-Oxidation: Stepwise shortening of the alkyl chain (C16

Figure 1: Conceptual model of this compound environmental partitioning.[2] Note the dominant flux from water to sediment.

Ecotoxicological Impact

This compound is classified under GHS as Aquatic Acute 1 (H400) and Aquatic Chronic 2 (H411) .

-

Mechanism of Toxicity: Narcosis (non-polar narcosis) due to membrane disruption. The iodine moiety may also exhibit specific reactivity with thiol groups in proteins (alkylation), adding a mode of reactive toxicity.

-

Critical Endpoints:

-

Daphnia magna (Invertebrate):

likely < 1 mg/L (Predicted based on SAR). -

Fish (Fathead minnow):

likely < 1 mg/L. -

Algae: Growth inhibition due to turbidity and membrane fouling.

-

Risk Assessment Note: Because the substance exceeds the water solubility limit at toxic concentrations, standard

Experimental Protocols for Validation

For researchers submitting regulatory dossiers (e.g., REACH, FDA Environmental Assessment), the following protocols are recommended.

Protocol A: Determination of Biodegradability (Modified OECD 301F)

Standard respirometry is challenging due to insolubility. A silica-gel carrier or emulsification method is required to increase bioavailability for the inoculum.

Objective: Measure Oxygen Uptake (BOD) over 28 days.

-

Inoculum Preparation: Activated sludge from a wastewater treatment plant, washed and aerated.

-

Test Substance Dosing:

-

Do not add directly. Dissolve this compound in a volatile solvent (e.g., acetone), coat onto silica gel, evaporate the solvent, and add the coated silica to the test medium.

-

Target concentration: 10–20 mg ThOD/L (Theoretical Oxygen Demand).

-

-

System Setup: Manometric Respirometry System (e.g., OxiTop).

-

Controls:

-

Data Analysis: Calculate % degradation =

.-

Pass Level: >60% within a 10-day window.

-

Protocol B: Log Determination (OECD 123 Slow-Stirring)

The Shake-Flask method (OECD 107) fails for Log

-

Vessel: Thermostated reaction vessel (25°C) with minimal headspace.

-

Procedure:

-

Fill with water and 1-octanol (saturated with each other).

-

Add this compound to the octanol phase.

-

Stir slowly (avoiding vortex) for 24–48 hours to reach equilibrium.

-

-

Sampling: Carefully sample both phases (avoiding the interface).

-

Analysis: Quantify using GC-MS or HPLC-UV.

-

Calculation:

.

Figure 2: Workflow for accurate LogKow determination of highly lipophilic compounds.[1][4]

Handling & Disposal in Research

Given the H400 classification and potential for iodine release:

-

Waste Stream: Segregate as Halogenated Organic Waste . Do not dispose of down the drain.

-

Quenching: Treat spills with sodium thiosulfate if free iodine (brown discoloration) is observed.

-

Storage: Amber glass under inert gas (Argon/Nitrogen) to prevent photolytic degradation.

References

-

PubChem. (2025).[3][5] this compound Compound Summary (CID 11007). National Library of Medicine.[5] [Link]

-

ECHA. (2025). Registration Dossier: Alkyl Iodides. European Chemicals Agency.[3][5] [Link][3]

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

- 1. Hexadecane (CAS 544-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 3. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C16H33I | CID 11007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

using 1-Iodohexadecane as an alkylating agent in organic synthesis

Application Note: Precision Alkylation with 1-Iodohexadecane

Abstract

This compound (Cetyl Iodide) is a premier alkylating agent used to introduce long-chain lipophilicity into small molecules, polymers, and surfaces.[1] While 1-bromohexadecane is a common alternative, the iodide variant offers superior leaving-group kinetics, enabling alkylation under milder conditions.[2] This guide details the handling, mechanistic advantages, and step-by-step protocols for using this compound in N-alkylation (surfactant synthesis) and O-alkylation (ether synthesis), addressing specific challenges such as phase separation in "greasy" reaction mixtures.

The Reagent Profile: The Iodide Advantage

In organic synthesis, the choice between an alkyl bromide and an alkyl iodide is often a trade-off between stability and reactivity. This compound (

Comparative Metrics:

| Feature | This compound | 1-Bromohexadecane | Impact on Protocol |

| Leaving Group Ability | Excellent ( | Good ( | Iodide reacts 10–100x faster in |

| Bond Strength (C-X) | ~53 kcal/mol (Weaker) | ~67 kcal/mol (Stronger) | Iodide allows lower reaction temperatures (RT to 60°C). |

| Polarizability | High (Soft electrophile) | Moderate | Iodide is preferred for soft nucleophiles (S, P, N). |

| Stability | Light/Heat sensitive | Robust | Iodide requires dark storage; prone to |

Senior Scientist Insight:

Critical Handling & Storage

This compound is a solid at cool room temperatures (mp 21–23°C) but often appears as a liquid in warm labs.

-

Light Sensitivity: Iodides degrade to form free iodine (

), turning the liquid yellow/brown.-

Mitigation: Store in amber glass wrapped in foil. If the reagent is dark brown, wash a solution (in hexanes) with 10%

(sodium thiosulfate) to decolorize before use.

-

-

Stabilizers: Commercial sources often contain copper wire/turnings to scavenge free iodine.

-

Protocol: Decant the liquid away from the copper stabilizer. Do not transfer the solid copper into your reaction vessel unless intended.

-

-

Phase Behavior: The C16 chain renders this molecule extremely hydrophobic. It will not dissolve in water or methanol but is freely soluble in DCM, THF, Hexanes, and Toluene.

Protocol A: N-Alkylation (Synthesis of Ionic Liquids/Surfactants)

This protocol describes the synthesis of 1-Hexadecyl-3-methylimidazolium Iodide , a precursor for ionic liquids and cationic surfactants.

Mechanism:

Caption: Workflow for the quaternization of 1-methylimidazole with this compound.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add 1-Methylimidazole (10 mmol, 0.82 g) and Acetonitrile (20 mL).

-

Note: Acetonitrile is polar aprotic, stabilizing the transition state while dissolving both reactants.

-

-

Addition: Add This compound (11 mmol, 3.87 g, 1.1 equiv) via syringe. If the iodide is solid, gently warm the bottle in a water bath (30°C) until liquid.

-

Reaction: Heat the mixture to a gentle reflux (~80°C) for 16 hours.

-

Monitoring: The reaction is self-indicating to some extent; the product is an ionic salt and may begin to separate or increase viscosity. TLC (MeOH/DCM 1:9) will show the disappearance of the imidazole.

-

-

Workup (The "Anti-Solvent" Crash):

-

Cool the reaction mixture to room temperature.

-

Concentrate the acetonitrile to ~5 mL using a rotary evaporator.

-

Pour the residue slowly into cold Ethyl Acetate (EtOAc) (50 mL) with vigorous stirring. The ionic liquid product is insoluble in EtOAc and will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash the filter cake with cold EtOAc (

mL) to remove unreacted this compound (which is soluble in EtOAc). -

Dry under high vacuum to yield the pure imidazolium iodide.

-

Protocol B: O-Alkylation (Williamson Ether Synthesis)

This protocol targets the lipophilization of a phenol (e.g., 4-Hydroxybenzaldehyde) to create a hydrophobic building block.

Mechanism:

Step-by-Step Procedure:

-

Setup: 250 mL RBF, stir bar,

atmosphere. -

Deprotonation: Add Phenol substrate (10 mmol) and DMF (30 mL). Add Potassium Carbonate (

) (20 mmol, 2.0 equiv). Stir at Room Temperature (RT) for 30 mins to generate the phenoxide.-

Why

? It is a mild base sufficient for phenols (

-

-

Alkylation: Add This compound (12 mmol, 1.2 equiv).

-

Reaction: Heat to 60°C.

-

Insight: While bromides often require 80–100°C, the iodide reacts efficiently at 60°C, reducing the risk of oxidizing the aldehyde/phenol.

-

-

The "Greasy" Workup (Critical Step):

-

Challenge: The product is highly lipophilic and can form stable emulsions with DMF/water.

-

Solution: Dilute the reaction mixture with Diethyl Ether (

) (100 mL), not DCM. Ether floats better on water. -

Wash with Water (

mL) to remove DMF. -

Wash with 1M NaOH (20 mL) to remove any unreacted phenol.

-

Wash with Brine (saturated NaCl) to break any remaining emulsion.

-

-

Purification: Dry over

, filter, and concentrate. If unreacted this compound remains (visible by TLC, high

Troubleshooting & Optimization

Common Failure Modes:

| Symptom | Diagnosis | Corrective Action |

| Low Yield / No Reaction | Reagent degradation | Check this compound color. If violet/black, wash with thiosulfate or buy fresh. |

| Emulsion during workup | Surfactant formation | Add solid NaCl to the separatory funnel. Switch extraction solvent to |

| Elimination Product (Alkene) | Basicity too high | The C16 chain is prone to E2 elimination. Lower temperature; switch base from NaH/KOH to |

Visualizing the Elimination Risk:

Caption: Competition between Substitution (SN2) and Elimination (E2). Use milder bases to favor the green path.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11007, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. Separation and Purification Techniques in Organic Synthesis. (General reference for extraction of lipophilic compounds). Retrieved from [Link]

Sources

Protocol for the Formation of Self-Assembled Monolayers with 1-Iodohexadecane on Gold and Silicon Oxide Substrates

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate, providing a powerful method for tailoring surface properties at the nanoscale.[1] This guide provides a detailed protocol for the formation of SAMs using 1-Iodohexadecane, a 16-carbon alkyl chain with an iodine headgroup. While alkanethiols on gold and silanes on silicon oxide are the most studied SAM systems, iodoalkanes offer unique characteristics for surface modification, including the potential for subsequent chemical reactions at the iodine terminus. This document outlines the fundamental mechanism of formation, step-by-step protocols for gold and silicon oxide substrates, and comprehensive methods for characterization and quality control.

The Causality of this compound SAM Formation

The spontaneous assembly of this compound into an ordered monolayer is a thermodynamically driven process governed by two primary interactions: the affinity of the headgroup for the substrate and the intermolecular forces between the alkyl chains.

-

Headgroup-Substrate Interaction : Unlike the strong, semi-covalent bond formed between thiols and gold (approx. 45 kcal/mol or 160-190 kJ/mol), the interaction between an iodo- headgroup and substrates like gold or silicon oxide is more subtle.[2][3] For hydroxylated surfaces such as silicon oxide (Si/SiO₂), the formation is driven by halogen bonding—a specific, non-covalent interaction between the electrophilic region of the iodine atom and the electron-rich oxygen atoms of the surface hydroxyl groups.[4] On gold, the interaction is weaker and involves a combination of van der Waals forces and weak chemisorption.

-

Intermolecular Interactions : Once molecules are tethered to the surface, the long hexadecyl (C16) chains align and pack closely to maximize van der Waals interactions. This cooperative interaction is a critical driving force for the high degree of order in the final monolayer, leading to a densely packed, oriented film.[2] The process typically involves an initial rapid adsorption phase followed by a slower reorganization period where molecules arrange into a more crystalline, low-energy state.[5][6]

Materials and Equipment

Reagents

-

This compound (CAS 544-77-4)

-

Substrates: Gold-coated silicon wafers or mica; Silicon wafers (prime grade)

-

Anhydrous Ethanol (200 proof)

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Sulfuric Acid (H₂SO₄, 98%)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity Nitrogen or Argon gas

Equipment

-

Ultrasonic bath

-

Fume hood

-

Tweezers (non-magnetic, stainless steel)

-

Glass or polypropylene containers (e.g., scintillation vials)

-

Petri dishes for storage

-

Variable volume micropipettes

-

Analytical balance

-

Spin coater (optional)

-

UV-Ozone cleaner (recommended for Si/SiO₂)

-

Contact Angle Goniometer

-

Spectroscopic Ellipsometer

-

X-ray Photoelectron Spectrometer (XPS)

-

Atomic Force Microscope (AFM)

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃(CH₂)₁₅I | |

| Molecular Weight | 352.34 g/mol | [7] |

| Appearance | White/colorless to yellow solid or liquid | [8] |

| Melting Point | 21-23 °C | [8] |

| Boiling Point | 206-207 °C @ 10 mmHg | [8] |

| Density | 1.121 g/mL at 25 °C | [8] |

| Solubility | Insoluble in water; soluble in ethanol, alkanes | [8] |

| Refractive Index (n20/D) | 1.4806 | [8] |

Safety Note: this compound may cause skin, eye, and respiratory irritation.[7] It is light-sensitive and incompatible with strong bases and oxidizing agents.[8] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood with a blast shield.

Experimental Workflow and Protocols

The overall process involves meticulous substrate cleaning, solution-based deposition of the monolayer, and subsequent characterization to validate the film's quality.

Figure 1: Experimental workflow for this compound SAM formation.

Protocol 1: Substrate Preparation

A pristine, contaminant-free surface is paramount for the formation of a high-quality SAM.

For Gold (Au) Substrates:

-

Place the gold-coated substrates in a beaker.

-

Add acetone to fully submerge the substrates. Sonicate for 10-15 minutes.

-

Decant the acetone, replace it with isopropanol, and sonicate for another 10-15 minutes.

-

Remove the substrates with clean tweezers and rinse thoroughly with fresh ethanol.

-

Immediately dry the substrates under a gentle stream of high-purity nitrogen or argon gas. Use the substrates immediately for SAM formation.

For Silicon Oxide (Si/SiO₂) Substrates:

-